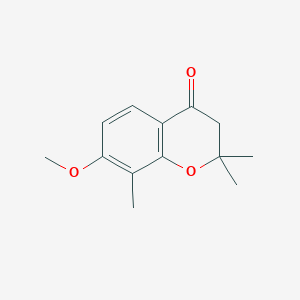

7-Methoxy-2,2,8-trimethyl-4-chromanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

7-methoxy-2,2,8-trimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C13H16O3/c1-8-11(15-4)6-5-9-10(14)7-13(2,3)16-12(8)9/h5-6H,7H2,1-4H3 |

InChI Key |

FXCFNISCGZOEFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(CC2=O)(C)C)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Chromanones, with Emphasis on Alkylated and Methoxylated Derivatives

Isolation of Chromanone Derivatives from Botanical Sources

Chromanones and their structural relatives, chromones, have been isolated from a diverse array of plant families. nih.gov Research has identified numerous derivatives within various plant tissues, including leaves, stems, bark, and roots. nih.govnih.gov The structural diversity of these compounds is often a result of varied oxygenation and alkylation patterns on the core bicyclic ring system. nih.gov

Certain plant genera are particularly well-known for producing a rich variety of chromanone and chromone (B188151) derivatives.

Aquilaria sp.: Commonly known as agarwood, the resinous heartwood of Aquilaria trees is a prolific source of unique chromone derivatives, particularly 2-(2-phenylethyl)chromones. rsc.org While chromones are more frequently reported, related chromanone structures and complex hybrids have also been identified. mdpi.comnih.gov Investigations into Aquilaria sinensis, for instance, have led to the isolation of novel dimeric 2-(2-phenylethyl)chromones, which consist of units like 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone, a reduced chromanone-like structure. rsc.orgnih.gov These findings underscore the genus's capacity for producing complex chromone-based architectures. acs.org

Cassia sp.: The Cassia genus is another significant source of chromones and chromanones. nih.gov Phytochemical studies of various Cassia species have yielded numerous novel compounds. For example, new chromone derivatives have been isolated from the whole plants of Cassia pumila and the twigs of Cassia fistula. researchgate.net From the stem bark of Cassia alata, a new chromone named alatachromone A was identified alongside other related compounds. nih.gov The isolation of these molecules highlights the chemotaxonomic significance of chromanones within this genus.

Table 1: Examples of Chromanone and Chromone Derivatives from Botanical Sources| Compound Type | Specific Compound Example | Source Genus | Reference |

|---|---|---|---|

| Dimeric 2-(2-phenylethyl)chromones | Aquilasinenones A–K | Aquilaria | nih.gov |

| 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids | Aquisinenins G–I | Aquilaria | mdpi.com |

| Chromone | Alatachromone A | Cassia | nih.gov |

| Chromone | 5,4'-dihydroxy-7-methyl 3-benzyl chromone | Cassia | nih.gov |

| Homoisoflavonoid (Chromanone) | (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone | Portulaca | mdpi.com |

The structural complexity of natural chromanones is enhanced by various substitutions, with methoxylation and alkylation (including methylation) being common modifications. These functional groups are crucial to the chemical properties of the molecules.

Methoxylated Chromanones: The presence of methoxy (B1213986) groups is a frequent feature. For example, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone was isolated from Portulaca oleracea. mdpi.com This compound features a methoxy group at the C-7 position, a common site for such substitutions in flavonoids and related compounds. Another example is 6-methoxy-3-methyl-8-(2-oxopropyl)benzo[b]oxepin-5(2H)-one, a related chromanone derivative isolated from Cassia fistula. researchgate.net

Alkylated/Trimethylated Chromanones: Alkyl groups, particularly methyl groups, are also prevalent. While the specific compound 7-Methoxy-2,2,8-trimethyl-4-chromanone is not prominently cited as a natural isolate in available literature, its structural motifs are well-represented in nature. For instance, compounds with multiple methyl groups have been identified, such as 5-methoxy-2,2-dimethylchroman (B15070410) and 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one. nih.gov The combination of a methoxy group with a trimethylated framework, as seen in the subject compound, points to a biosynthetic pathway involving both O-methylation and multiple C- or O-alkylations.

Mycological and Other Non-Plant Sources of Chromanones

While plants are the primary source, chromanones and chromones are also metabolites of various microorganisms, particularly fungi. nih.govacs.org Fungal endophytes and soil fungi have been shown to produce a range of these heterocyclic compounds. For instance, species from the genus Aspergillus are known producers of chromanones. nih.govacs.org Additionally, actinobacteria, a group of bacteria known for producing a vast array of secondary metabolites, have been identified as sources of chromone alkaloid aminoglycosides. nih.govresearchgate.net The discovery of these compounds in microbes suggests that the genetic blueprint for their biosynthesis is distributed across different biological kingdoms.

Proposed Biosynthetic Routes to Chromanone Frameworks

The biosynthesis of the fundamental chromone and chromanone skeleton is understood to occur via the polyketide pathway, specifically the acetate (B1210297) pathway. nih.govresearchgate.net This process involves the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA.

The key steps are proposed as follows:

Chain Assembly: The process is initiated by a specialized enzyme, Pentaketide (B10854585) Chromone Synthase (PCS). nih.gov This enzyme catalyzes the condensation of five molecules of malonyl-CoA through a series of decarboxylative Claisen condensations to form a linear pentaketide intermediate. nih.govresearchgate.net

Cyclization and Aromatization: The assembled polyketide chain undergoes an intramolecular Claisen cyclization reaction to form the aromatic A-ring of the chromanone scaffold. nih.govresearchgate.net Subsequent enolization and dehydration steps lead to the formation of a stable aromatic ring.

Ring Closure: A final Michael-type addition reaction closes the pyranone ring, completing the bicyclic chromanone framework. researchgate.net The typical product of this initial pathway is 5,7-dihydroxy-2-methylchromone. nih.gov

Tailoring Modifications: Following the formation of the core structure, a series of "tailoring" enzymes introduce further structural diversity. These modifications include:

Methylation: Methyl groups, such as those at the C-8 position or on the heterocyclic ring, are typically installed by methyltransferase enzymes using S-adenosyl methionine (SAM) as the methyl donor.

Methoxylation: Methoxy groups, like the one at C-7, are formed by the O-methylation of a hydroxyl group, also catalyzed by O-methyltransferases.

Alkylation: Other alkyl groups can be added by prenyltransferase enzymes, which attach isoprenoid units to the chromanone scaffold.

This combination of a core biosynthetic pathway followed by extensive enzymatic modifications accounts for the vast diversity of naturally occurring chromanone derivatives, including complex methoxylated and trimethylated structures.

Synthetic Methodologies for 7 Methoxy 2,2,8 Trimethyl 4 Chromanone and Analogues

Overview of Established Chromanone Synthesis Strategies

The synthesis of the chroman-4-one framework is a cornerstone of heterocyclic chemistry, with numerous methods established for its construction. These strategies often involve the formation of the heterocyclic ring through cyclization or the chemical transformation of related scaffolds like chromones.

Cyclization reactions represent a direct and widely employed approach for the synthesis of chromanones. A common strategy involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. For instance, phenols can undergo a Michael addition to α,β-unsaturated nitriles, such as acrylonitrile (B1666552), to form 3-aryloxypropanenitriles. researchgate.net Subsequent acid-catalyzed intramolecular Houben-Hoesch reaction of these intermediates affords the desired 4-chromanones in good yields. researchgate.net

Another powerful cyclization strategy is the tandem oxa-Michael addition/cyclization. This can be seen in the reaction of a phenol with acrylonitrile or the tandem aldol (B89426) condensation/oxa-Michael addition of an o-acetylphenol with an aldehyde like paraformaldehyde. researchgate.net Furthermore, visible-light-mediated radical tandem cyclization reactions have emerged as a modern approach for constructing 3-substituted chroman-4-ones. organic-chemistry.org

The following table summarizes key cyclization strategies for chromanone synthesis:

Table 1: Key Cyclization Strategies for Chromanone Synthesis| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Michael Addition/Houben-Hoesch | Phenols, Acrylonitrile | Two-step process, good yields | researchgate.net |

| Tandem Oxa-Michael Addition | Phenol, Acrylonitrile | One-pot synthesis | researchgate.net |

| Tandem Aldol/Oxa-Michael | o-Acetylphenol, Paraformaldehyde | Direct formation of the chromanone ring | researchgate.net |

| Radical Tandem Cyclization | Alkenes | Visible-light mediated, good for 3-substituted chromanones | organic-chemistry.org |

Chromanones can also be synthesized through the chemical modification of related heterocyclic structures, most notably chromones. The reduction of the double bond in the pyran ring of a chromone (B188151) is a direct route to the corresponding chromanone. A variety of reducing agents and catalytic systems have been developed for this transformation. For example, a borane (B79455) catalyst generated in situ can facilitate the hydrosilylation of chromones to yield chromanones in very good yields. organic-chemistry.org This method offers a mild and efficient alternative to traditional reduction methods.

Palladium-catalyzed reactions have also been employed, where a dehydrogenation of chromanones followed by arylation with arylboronic acids can lead to a diverse range of flavanones (2-phenyl-4-chromanones). organic-chemistry.org While this is a diversification method, it highlights the reactivity of the chromanone scaffold and its relationship with the corresponding chromone.

Specific Synthetic Routes to 7-Methoxy-2,2,8-trimethyl-4-chromanone

While a specific, detailed synthetic procedure for this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methodologies for analogous chromanone structures. The most plausible routes involve the late-stage methylation of a hydroxyl precursor or the construction of the chromanone ring from suitably substituted phenols.

A common and efficient strategy for the synthesis of methoxy-substituted chromanones is the O-methylation of the corresponding hydroxychromanone. In the case of this compound, the final step would likely be the regioselective methylation of 7-hydroxy-2,2,8-trimethyl-4-chromanone. This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. The choice of solvent and reaction conditions is crucial to ensure high regioselectivity and yield.

The general scheme for this transformation is as follows:

Scheme 1: O-Methylation of 7-hydroxy-2,2,8-trimethyl-4-chromanone

Where Ar represents the substituted benzene (B151609) ring.

The synthesis of the precursor, 7-hydroxy-2,2,8-trimethyl-4-chromanone, would likely commence from a substituted phenol. A plausible starting material for this synthesis is 2-methylresorcinol (B147228). The synthesis would involve two key transformations: the introduction of the 2,2-dimethyl-4-oxopyran ring and the methylation of the 7-hydroxyl group.

One potential synthetic route could involve the reaction of 2-methylresorcinol with 3,3-dimethylacrylic acid (senecioic acid) or its equivalent under acidic conditions, such as in the presence of a Lewis acid or a strong protic acid. This type of reaction, a variation of the Pechmann condensation followed by reduction or a direct cyclization, would lead to the formation of the chromanone ring.

The following table outlines a plausible synthetic sequence starting from 2-methylresorcinol:

Table 2: Plausible Synthetic Route from 2-Methylresorcinol| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Methylresorcinol, 3,3-Dimethylacrylic acid | Acid catalyst (e.g., H₂SO₄, PPA) | 7-Hydroxy-2,2,8-trimethyl-4-chromanone |

| 2 | 7-Hydroxy-2,2,8-trimethyl-4-chromanone, Methylating agent (e.g., (CH₃)₂SO₄) | Base (e.g., K₂CO₃), Acetone | This compound |

Advanced Synthetic Techniques for Chromanone Diversification

Modern organic synthesis has introduced a variety of advanced techniques that allow for the efficient and stereoselective synthesis of complex chromanone derivatives. These methods often employ novel catalytic systems and reaction cascades to build molecular complexity in a controlled manner.

Visible light-induced photoredox catalysis has emerged as a powerful tool for the synthesis of chromanones. dntb.gov.ua For instance, a metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation with cyanoarenes has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. dntb.gov.ua This method relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization and offers a mild and efficient route to these compounds. dntb.gov.ua

Another innovative approach is the use of cascade radical annulation reactions. A metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids allows for the synthesis of carbamoylated chroman-4-ones. dntb.gov.ua This reaction is initiated by the generation of carbamoyl (B1232498) radicals from oxamic acids and proceeds through a decarboxylative radical cascade cyclization. dntb.gov.ua

These advanced techniques offer significant advantages over classical methods, including milder reaction conditions, higher functional group tolerance, and the ability to construct complex molecular architectures in a single step.

Multicomponent Reaction Strategies for Spirochromanone Hybrids

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. nih.gov This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. nih.gov In the context of chromanone synthesis, MCRs have been effectively employed to create spirochromanone hybrids, which are intricate structures containing a spirocyclic junction at one of the chromanone ring's carbons.

One notable example involves a [Bmim]Br accelerated multicomponent strategy for the synthesis of spiroquinoxalinopyrrolidine embedded chromanone hybrids. rsc.org This reaction proceeds via a 1,3-dipolar cycloaddition of a highly functionalized dipolarophile, 3-benzylidenechroman-4-one, to afford the desired spiro products. rsc.org This process results in the formation of four adjoining stereogenic centers, two of which are spiro carbons, through the creation of two C-C, two N-C, and one C-N bond in a single operation. rsc.org

Another strategy involves the base-promoted multicomponent synthesis of hybrid molecular scaffolds linking 1,3-diones, such as 4-hydroxycoumarin, with other heterocyclic systems. rsc.org While not directly yielding a simple chromanone, this methodology highlights the potential of MCRs to create complex hybrids incorporating the core structural elements of chromanones.

| Reaction Type | Reactants | Key Features | Product |

| 1,3-Dipolar Cycloaddition | 3-Benzylidenechroman-4-one, Azomethine ylide | [Bmim]Br acceleration, Formation of four stereocenters | Spiroquinoxalinopyrrolidine embedded chromanone |

| Base-Promoted Condensation | 4-Hydroxycoumarin, trans-β-Nitrostyrene, Aldehyde hydrazone | Metal-free, Mild conditions | Hybrid of 1,3-dione and 1,2,4-triazole |

Stereoselective and Enantioselective Syntheses of Chromanone Frameworks

The development of stereoselective and enantioselective methods for the synthesis of chromanones is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. bohrium.com Significant progress has been made in this area, utilizing various catalytic systems to control the formation of chiral centers within the chromanone scaffold.

Organocatalysis has proven to be a particularly effective strategy for the enantioselective synthesis of chromanone derivatives. For instance, an enantioselective approach to lactone-fused chromanones has been developed using 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes under mild conditions. bohrium.com This organocatalytic tandem reaction, involving a Michael addition/cycloketalization/hemiacetalization sequence followed by oxidation, provides access to a range of chromanone derivatives with high yields and enantioselectivities. bohrium.comresearchgate.net

Furthermore, the use of chiral N,N'-dioxide/metal complexes has enabled the diastereo- and enantioselective vinylogous conjugate addition of butenolide to 2-ester substituted chromones. rsc.org This method, which can be performed with as low as 1 mol% of the chiral catalyst, affords chromanone lactones in good yields, high diastereoselectivities, and excellent enantioselectivities (up to 99% ee). rsc.orgresearchgate.net This strategy has been successfully applied to the concise synthesis of several natural products. rsc.org

Phosphine-catalyzed enantioselective [3+2]-cycloaddition of 3-cyanochromones with Morita-Baylis-Hillman (MBH) carbonates represents another powerful method for generating cyclopentene-fused chromanones with high diastereoselectivity and stereoselectivity. hkust.edu.hk Additionally, a metal-free phosphine-catalyzed alkoxy allylation of 3-cyanochromones with unsubstituted MBH carbonates provides a facile route to various 3-allyl-2-alkoxychromanones in high yields and excellent diastereoselectivities. hkust.edu.hk

| Catalyst Type | Reaction | Substrates | Key Outcomes |

| Chiral Amine (Organocatalyst) | Tandem Michael addition/cycloketalization/hemiacetalization | 1-(2-Hydroxyaryl)-1,3-diketones, α,β-Unsaturated aldehydes | High yields, up to >99% ee, >19:1 dr researchgate.net |

| Chiral N,N'-Dioxide/Sc(III) Complex | Vinylogous conjugate addition | Butenolide, 2-Ester substituted chromones | Good yields, high diastereoselectivity, up to 99% ee rsc.org |

| Bifunctional Phosphine (Organocatalyst) | [3+2]-Cycloaddition | 3-Cyanochromones, MBH carbonates | Good to high yields, high diastereoselectivity and stereoselectivity hkust.edu.hk |

| Phosphine (Organocatalyst) | Alkoxy allylation | 3-Cyanochromones, Unsubstituted MBH carbonates | High yields, excellent diastereoselectivity hkust.edu.hk |

Structural Elucidation and Spectroscopic Characterization of Chromanones

Advanced Spectroscopic Methods in Chromanone Structural Assignment (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the structural elucidation of organic compounds like chromanones.

For instance, in the ¹H NMR spectrum of 7-methoxychromen-4-one, the methoxy (B1213986) group protons typically appear as a singlet around 3.90 ppm. mdpi.com The aromatic protons show characteristic splitting patterns depending on their substitution. In the case of 7-Methoxy-2,2,8-trimethyl-4-chromanone, one would expect to see singlets for the two methyl groups at the C2 position and the methyl group at the C8 position, as well as a singlet for the methoxy group at C7. The protons on the C3 position would likely appear as a singlet further downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C4) of the chromanone ring is typically observed in the downfield region of the spectrum. For example, in a derivative of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, the C4 carbon appears at 179.4 ppm. mdpi.com The carbon atoms of the methoxy and methyl groups would be expected in the upfield region of the spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. Under soft ionization conditions, such as electrospray ionization (ESI), chromanones typically form a protonated molecular ion [M+H]⁺. nih.gov The fragmentation of chromone (B188151) systems often involves retro-Diels-Alder (RDA) reactions. journals.co.za The fragmentation pattern of this compound would be expected to show characteristic losses of methyl groups and potentially the methoxy group, providing clues to its structure. The molecular ion itself gives the exact molecular weight, confirming the elemental composition.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ (x2) | ~1.2-1.5 | Singlet |

| C3-H₂ | ~2.7-2.9 | Singlet |

| C7-OCH₃ | ~3.8-3.9 | Singlet |

| C8-CH₃ | ~2.1-2.3 | Singlet |

| Aromatic-H | ~6.5-7.8 | Doublets |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C4) | ~190-200 |

| Aromatic Carbons | ~110-165 |

| C2 | ~75-85 |

| C7-OCH₃ | ~55-60 |

| C3 | ~45-55 |

| C2-CH₃ (x2) | ~25-30 |

| C8-CH₃ | ~15-20 |

X-ray Crystallography of Chromanone Derivatives for Definitive Structural Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry. While the crystal structure of this compound itself has not been reported in the provided search results, the structures of several other chromanone derivatives have been determined using this technique. researchgate.netmdpi.com

For example, the X-ray analysis of (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone unambiguously confirmed the connectivity of the atoms and the stereochemistry of the molecule. mdpi.com Such studies on related compounds reveal that the chromanone core consists of a fused benzene (B151609) ring and a dihydropyranone ring. The geometry of these rings can be influenced by the nature and position of the substituents. In the case of this compound, the substituents would be expected to influence the planarity of the bicyclic system and the conformation of the dihydropyranone ring.

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Triclinic | (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone mdpi.com |

| Space Group | P-1 | |

| a (Å) | 5.9308 | |

| b (Å) | 10.9695 |

Conformational Analysis of Chromanone Systems

The conformational analysis of chromanone systems focuses on the spatial arrangement of the atoms in the dihydropyranone ring. This six-membered heterocyclic ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat. The preferred conformation is the one with the lowest energy, which is determined by factors like steric hindrance, torsional strain, and electronic interactions between substituents.

Studies on pyran analogues have shown that they often adopt a chair-like conformation. beilstein-journals.orgbeilstein-archives.org For this compound, the dihydropyranone ring would likely exist in a half-chair or sofa conformation due to the presence of the sp²-hybridized carbonyl carbon and the adjacent aromatic ring. The bulky gem-dimethyl group at the C2 position would significantly influence the ring's conformation. The substituents on the aromatic ring, the methoxy and methyl groups, would lie in the plane of the benzene ring. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the most stable conformation and to understand the energetic barriers between different conformational isomers. acs.org

Computational Chemistry and Cheminformatics in Chromanone Research

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are frequently employed to study the chromanone core.

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. dntb.gov.uaresearchgate.net It is used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. dntb.gov.ua For chromone (B188151) derivatives, DFT calculations, often using the B3LYP/6-311++G(d,p) basis set, have been used to analyze molecular geometries, vibrational spectra, and electronic properties. dntb.gov.uaresearchgate.net These theoretical investigations provide data that often shows good agreement with experimental results. researchgate.netd-nb.info

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com In studies of chromone derivatives, the HOMO-LUMO gap has been used to confirm the bioactive nature of the molecules. nih.gov For instance, a theoretical study on certain chromone derivatives calculated energy gaps ranging from 1.590 eV to 1.870 eV, suggesting high biological activity. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. nih.govresearchgate.net In the context of chromone derivatives, NBO analysis has been used to understand charge transfer and reveal various intramolecular interactions that stabilize the molecule. researchgate.netnih.gov For example, NBO analysis can identify strong, stable intermolecular hydrogen bonds and quantify their stabilization energies, providing insight into the molecule's structural integrity. researchgate.net

| Computational Method | Primary Application in Chromanone Research | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and optimized geometry. dntb.gov.uaresearchgate.net | Molecular geometries, vibrational frequencies, electronic properties. dntb.gov.ua |

| HOMO-LUMO Analysis | Assessment of chemical reactivity and kinetic stability. mdpi.com | Energy of HOMO, Energy of LUMO, HOMO-LUMO energy gap (eV). nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular charge transfer and stabilizing interactions. nih.gov | Stabilization energies (kcal/mol), details of hyperconjugative interactions. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the interactions that drive ligand recognition.

For chromanone derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For example, various chromone and chromanone compounds have been docked into the active sites of enzymes implicated in cancer, diabetes, and neurodegenerative diseases. nih.govnih.govnih.gov In one study, 6-isopropyl-3-formyl chromone was docked into the active site of Insulin-Degrading Enzyme (IDE), a target for diabetes, showing a strong binding energy of -8.5 kcal/mol, which was superior to the reference standard. nih.gov Similarly, docking of furochromone derivatives into the p38α MAP kinase binding pocket helped to explain their potent anti-breast cancer activity. nih.govresearchgate.net

The primary outputs of a docking simulation are the binding affinity (or docking score), typically in kcal/mol, and the predicted binding pose. The binding pose reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov These insights are vital for explaining the structure-activity relationships (SAR) observed in a series of compounds and for guiding the rational design of more potent inhibitors. nih.gov

| Chromanone Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Finding |

|---|---|---|---|

| 6-substituted 3-formyl chromones | Insulin-Degrading Enzyme (IDE) | -8.5 | Higher affinity than the reference standard, suggesting potential as an anti-diabetic agent. nih.gov |

| Spiroquinoxalinopyrrolidine-chromanone hybrids | Acetylcholinesterase (AChE) | -10.5 | Higher binding affinity compared to the standard drug galantamine. nih.gov |

| Furochromone derivatives | p38α MAP kinase | -10.88 to -11.28 | Strong binding scores consistent with potent anti-breast cancer activity. researchgate.net |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA protein (ERα) | Not specified | Good binding interactions confirmed in vitro cytotoxicity against ERα positive cell lines. d-nb.info |

Molecular Dynamics Simulations for Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are used to assess the stability of a predicted ligand-protein complex and to study its conformational dynamics in a simulated physiological environment. rsc.orgnih.gov

In the context of chromanone research, MD simulations are typically performed on the most promising docked complexes. nih.govnih.gov A simulation running for hundreds of nanoseconds can reveal whether the ligand remains stably bound within the active site or if it dissociates. acs.org Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time. rsc.org

RMSD: Measures the average deviation of the protein or ligand backbone atoms from their initial position. A stable, converging RMSD profile over time suggests the complex has reached equilibrium and is stable. rsc.org In simulations of chromone derivatives, stable RMSD values between 0.2 and 0.5 nm have indicated the strength of the protein-ligand complex. nih.gov

RMSF: Indicates the fluctuation of individual amino acid residues. High fluctuations can reveal flexible regions of the protein, while residues in the binding site that interact with the ligand typically show reduced fluctuation, indicating a stable interaction. rsc.org

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and protein over the simulation provides direct evidence of the stability of key interactions predicted by docking. acs.org

These analyses provide a more realistic and rigorous assessment of the ligand's binding, confirming the plausibility of the docked pose and providing deeper insights into the dynamic nature of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.orgmdpi.com These predictive models are valuable tools for estimating the activity of newly designed compounds without the need for immediate synthesis and testing.

For chromone and chromanone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In a typical 3D-QSAR study, a set of structurally related chromanones with known biological activities (the training set) are aligned, and their steric and electrostatic fields are calculated. nih.govresearchgate.net Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that relates variations in these fields to variations in activity. nih.gov

The predictive power of a QSAR model is rigorously validated using statistical metrics such as:

r² (Correlation Coefficient): Indicates the goodness of fit for the training set.

q² or r²cv (Cross-validated Correlation Coefficient): Measures the internal predictive ability of the model.

r²pred (Predictive Correlation Coefficient): Assesses the model's ability to predict the activity of an external test set of compounds. nih.gov

For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a highly predictive model with an r² of 0.868, a q² of 0.771, and an r²pred of 0.924. nih.govresearchgate.net The output of such models often includes contour maps, which visualize regions where modifications to the molecular structure are likely to increase (favorable regions) or decrease (unfavorable regions) biological activity. These maps provide intuitive, graphical guidance for designing new chromanone derivatives with improved potency. nih.gov

Cheminformatics Approaches in Chromanone Library Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery, including the design of compound libraries and the execution of virtual screening campaigns. researchgate.net For a scaffold like 7-Methoxy-2,2,8-trimethyl-4-chromanone, cheminformatics tools can be used to design a focused library of related analogues for synthesis and screening.

The process begins with the core chromanone structure. Various substituents can be virtually added at different positions to generate a large, theoretical library of derivatives. This initial collection is then filtered based on a range of calculated properties to enhance its "drug-likeness" and remove undesirable compounds. nih.gov Common filters include:

Lipinski's Rule of Five: Predicts poor oral absorption or permeation.

Veber's Rules: Relate to oral bioavailability based on molecular weight and rotatable bonds.

Property Profiling: Filtering based on calculated properties like logP (lipophilicity), polar surface area (PSA), and molecular weight. mdpi.com

Once a refined, drug-like library of chromanone derivatives has been created, it can be subjected to virtual screening. In this process, the entire library is computationally docked against a specific protein target. youtube.com The compounds are then ranked based on their docking scores, and the top-scoring "hits" are prioritized for synthesis and experimental testing. This approach dramatically reduces the time and cost associated with identifying novel, active compounds compared to traditional high-throughput screening of massive, uncurated collections. youtube.com

Biological Activity Profiling and Mechanistic Investigations of Chromanones

In Vitro Antimicrobial Activities of Chromanone Derivatives

While specific studies on the antimicrobial properties of 7-Methoxy-2,2,8-trimethyl-4-chromanone are not available, the chromanone scaffold is a known pharmacophore in the development of antimicrobial agents.

Antibacterial Efficacy (e.g., Anti-MRSA Activity)

Derivatives of the 4-chromanone (B43037) scaffold have demonstrated notable antibacterial activities, particularly against Gram-positive bacteria. Some synthesized compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. Structure-activity relationship (SAR) analysis of these derivatives has indicated that hydrophobic substituents at the 2-position and hydroxyl groups at the 5- and 7-positions of the chromanone structure can enhance antibacterial activity.

Table 1: Antibacterial Efficacy of Chromanone Derivatives (Hypothetical Data) No experimental data is available for this compound. The table below is a placeholder.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| S. aureus (MRSA) | Data not available | Data not available |

| E. coli | Data not available | Data not available |

Antifungal Properties

The antifungal potential of various chromone (B188151) and chromanone derivatives has been explored. For instance, certain chromone derivatives have been evaluated for their activity against Candida albicans, a common fungal pathogen. One study reported that an 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, a related chromone, exhibited a minimum inhibitory concentration of 7.8 μg/mL against C. albicans. This compound was also found to inhibit virulence factors of the yeast.

Table 2: Antifungal Properties of Chromanone Derivatives (Hypothetical Data) No experimental data is available for this compound. The table below is a placeholder.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| C. albicans | Data not available | Data not available |

| A. niger | Data not available | Data not available |

Anti-quorum Sensing Modulations

Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression. Inhibition of quorum sensing is a novel strategy to combat bacterial infections. A study on a methoxyisoflavan derivative isolated from Trigonella stellata demonstrated potent quorum sensing inhibition against Pseudomonas aeruginosa. This compound was shown to significantly reduce the expression of key quorum sensing regulatory genes. While this compound is not a chromanone, its activity highlights the potential for related flavonoids to modulate bacterial communication.

Antineoplastic and Cytotoxic Activities in Cancer Cell Lines (In Vitro Studies)

The cytotoxic potential of chromanone derivatives against various cancer cell lines is an active area of research. However, no specific studies have been published on the antineoplastic activities of this compound.

Selective Toxicity towards Malignant Cells (e.g., Molt 4/C8, MB-231, KB, SK-N-MC cell lines)

Research on other structurally related compounds provides a framework for the potential cytotoxic effects of chromanones. For instance, a synthetic pan-aurora kinase inhibitor, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one, has been shown to induce apoptosis in HCT116 colon cancer cells. The selective toxicity of such compounds is a critical aspect of their therapeutic potential.

Table 3: In Vitro Cytotoxicity of this compound (Hypothetical Data) No experimental data is available for this compound. The table below is a placeholder.

| Cell Line | IC₅₀ (µM) |

|---|---|

| Molt 4/C8 | Data not available |

| MB-231 | Data not available |

| KB | Data not available |

| SK-N-MC | Data not available |

Mechanistic Aspects of Cytotoxicity (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Studies on other complex heterocyclic compounds have demonstrated the ability to induce apoptosis in cancer cells. For example, a tetrahydroanthraquinone (B8792033) derivative was found to induce apoptosis in melanoma cells through the upregulation of p21 and p53 and the downregulation of NF-kappaB. These studies suggest that compounds with similar structural motifs may also act through apoptotic pathways.

Anti-inflammatory and Immunomodulatory Effects

Extensive literature searches did not yield specific studies investigating the anti-inflammatory and immunomodulatory effects of this compound. While research exists on other chromanone derivatives, no data is currently available for this specific compound in the following areas.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

There is no available scientific literature or published research data detailing the inhibitory effects of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cyclooxygenase (COX) Pathway Modulation

No studies have been found that investigate the modulation of the cyclooxygenase (COX) pathway by this compound. Therefore, its impact on COX-1 and COX-2 enzymes remains uncharacterized.

TNF-α Secretion Blockade

Research on the ability of this compound to block the secretion of Tumor Necrosis Factor-alpha (TNF-α) has not been identified in the current body of scientific literature.

Enzyme Inhibition Studies

Specific enzymatic inhibition studies for this compound are not available in the reviewed scientific literature. Research has been conducted on the broader class of chromanones, but data for this particular molecule is absent. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There are no specific studies available that have evaluated the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various chromenone derivatives have been investigated as potential inhibitors of these enzymes, data for this compound is not present in the available literature. nih.gov

Sirtuin (Sirt2) Modulation and Inhibition

The modulatory or inhibitory effects of this compound on Sirtuin 2 (Sirt2) have not been documented in published research. Studies on other substituted chroman-4-one derivatives have identified them as novel inhibitors of SIRT2, but this specific compound has not been assessed. nih.gov

α-Glucosidase and Other Metabolic Enzyme Inhibition

A study on 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone , a compound sharing the chromanone core, demonstrated notable inhibitory effects on key carbohydrate-metabolizing enzymes. This derivative exhibited strong inhibition against both α-glucosidase and α-amylase, with reported half-maximal inhibitory concentrations (IC₅₀) of 15.03 ± 2.59 μM and 12.39 ± 2.16 μM, respectively. The potency of this related chromanone was found to be greater than that of acarbose, a commonly used α-glucosidase inhibitor.

Table 1: Inhibitory Activity of a Structurally Related Chromanone on Metabolic Enzymes

| Compound | Enzyme | IC₅₀ (μM) |

|---|---|---|

| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | α-Glucosidase | 15.03 ± 2.59 |

| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | α-Amylase | 12.39 ± 2.16 |

These findings suggest that the chromanone scaffold may be a promising template for the development of α-glucosidase inhibitors. The specific substitution pattern on the chromanone ring system likely plays a crucial role in the inhibitory potency. Further research is required to determine if this compound possesses similar activity.

Aldehyde Oxidase, Insulin (B600854), HIF1A Expression, and Histidine Kinase Inhibition

Direct scientific evidence on the effects of this compound on aldehyde oxidase, HIF1A expression, and histidine kinase is currently unavailable. However, research on a related homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HM-chromanone), has shed light on the potential for this class of compounds to modulate insulin signaling pathways. nih.govnih.gov

Studies have shown that HM-chromanone can improve insulin sensitivity and glucose uptake in various cell lines. nih.gov It has been demonstrated to reverse the blockade of insulin signaling induced by high glucose levels in HepG2 cells. nih.gov The proposed mechanism involves the activation of the PI3K/Akt and AMPK pathways, which are critical in regulating glucose metabolism. nih.govmdpi.com By promoting the phosphorylation of key proteins in these pathways, HM-chromanone enhances the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake into cells. nih.gov

Furthermore, HM-chromanone has been observed to alleviate inflammation in mice with endotoxin-induced insulin resistance by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov This anti-inflammatory action contributes to its insulin-sensitizing effects. nih.gov

While these findings on HM-chromanone are significant, it is important to underscore that they pertain to a different, albeit structurally related, molecule. The specific biological activities of this compound in these areas remain to be elucidated through direct experimental investigation.

Other Bioactivity Assessments

There is a lack of specific studies evaluating the antifeedant activity of this compound against insect pests. However, research on the broader classes of chromones and flavones, to which chromanones are structurally related, has indicated that these compounds can exhibit insect antifeedant properties.

Structure-activity relationship (SAR) studies on flavones and chromones against the common cutworm (Spodoptera litura) have suggested that the substitution pattern on the A-ring of the flavonoid skeleton is important for antifeedant activity. nih.gov Specifically, the presence of a substituent at the 6-position was shown to be advantageous for strong activity. nih.gov Conversely, the presence of a bulky B-ring was found to be a disadvantage. nih.gov Another study on furochromones also highlighted the importance of substituents on the heterocyclic rings for feeding deterrent activity.

These general findings suggest that the specific arrangement of methoxy (B1213986) and trimethyl groups on the this compound structure could potentially confer antifeedant properties. However, without direct testing of this particular compound, its efficacy as an insect antifeedant remains speculative.

Future Perspectives and Research Trajectories

Development of Novel Chromanone-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes within the native cellular environment. mskcc.org The development of probes based on the 7-Methoxy-2,2,8-trimethyl-4-chromanone structure could enable researchers to identify its molecular targets and elucidate its mechanism of action with high precision.

Future work in this area would involve the strategic modification of the chromanone core to incorporate reporter functionalities. These modifications could include the attachment of:

Fluorophores: Creating fluorescent probes to visualize the compound's subcellular localization via microscopy and flow cytometry. mskcc.org

Biotin tags: Allowing for the isolation of binding partners (target proteins) from cell lysates through affinity purification, followed by identification using mass spectrometry. mskcc.org

Photo-affinity labels: Incorporating groups that can be activated by light to form a covalent bond with the target protein, enabling unambiguous target identification.

The design of these probes requires careful consideration to ensure that the appended reporter group does not significantly alter the parent compound's intrinsic biological activity. An "AND logic" based probe design could also be explored, where the probe only generates a signal in the simultaneous presence of multiple specific biological analytes, offering higher specificity. rsc.org

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Reporter Group Example | Application | Research Goal |

| Fluorescent Probe | Fluorescein, Rhodamine | Confocal Microscopy, Flow Cytometry | Determine subcellular localization and quantify cellular uptake. |

| Affinity Probe | Biotin, Desthiobiotin | Affinity Purification, Mass Spectrometry | Isolate and identify direct protein binding partners. |

| Photo-affinity Probe | Benzophenone, Diazirine | Covalent Target Labeling | Irreversibly link the compound to its biological target for identification. |

Integration of Advanced Synthetic Methods for Enhanced Molecular Diversity

To fully explore the structure-activity relationship (SAR) of this compound, the generation of a diverse library of analogues is crucial. Modern synthetic organic chemistry offers powerful tools to achieve this with greater efficiency and control than traditional methods. researchgate.netrsc.org

Advanced synthetic strategies that could be applied include:

Organocatalytic Tandem Reactions: Employing small organic molecules as catalysts to construct the chromanone core enantioselectively, which is critical as different enantiomers can have distinct biological activities. researchgate.net This approach allows for the creation of chiral chromanones with multiple stereocenters in a single, efficient sequence. researchgate.net

Photoredox Catalysis: Using visible light to drive radical-based cyclization reactions under mild conditions, enabling the synthesis of complex chromanone scaffolds that may be inaccessible through other methods. researchgate.net

Combinatorial Chemistry: Utilizing solid-phase synthesis or parallel synthesis techniques to rapidly generate a large number of derivatives by systematically varying the substituents at different positions on the chromanone ring.

These methods would allow for the systematic modification of the methoxy (B1213986) group, the trimethylated positions, and the aromatic ring to probe how these features influence biological activity, ultimately leading to compounds with improved potency and selectivity.

Application of Omics Technologies in Mechanistic Elucidation of Chromanone Actions

Understanding how this compound functions at a systems level requires a holistic view of its impact on cellular processes. Omics technologies, which enable the large-scale study of biological molecules, are perfectly suited for this purpose. biobide.comnih.gov

By treating biological systems (e.g., cancer cell lines) with the compound and analyzing the subsequent changes, researchers can gain deep mechanistic insights:

Transcriptomics (RNA-Seq): Reveals how the compound alters gene expression across the entire genome, identifying the signaling pathways and cellular processes that are activated or suppressed. biobide.com

Proteomics: Measures changes in the levels of thousands of proteins and their post-translational modifications, providing a direct view of the compound's impact on cellular machinery and helping to identify its ultimate targets. biobide.com

Metabolomics: Analyzes the global profile of small-molecule metabolites, offering a functional readout of the cellular state and revealing how the compound affects metabolic pathways. biobide.com

Integrating data from these different omics layers can help construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers of response, and uncover unexpected therapeutic applications. biobide.com For instance, if transcriptomic analysis shows upregulation of genes involved in fatty acid oxidation, it could point towards a mechanism similar to other chromanones that activate pathways like AMPK and PPARα. mdpi.com

Table 2: Application of Omics Technologies to Study Chromanone Function

| Omics Technology | Biological Molecules Analyzed | Key Questions Addressed |

| Genomics | DNA | Identify genetic factors that confer sensitivity or resistance to the compound. |

| Transcriptomics | RNA | Which genes and pathways are modulated by the compound? |

| Proteomics | Proteins | What are the direct and indirect protein targets? How are signaling networks affected? |

| Metabolomics | Metabolites | How does the compound alter cellular metabolism and bioenergetics? |

Computational Design and Rational Optimization of Next-Generation Chromanone Analogues

Computational chemistry and molecular modeling provide powerful in silico tools to accelerate the drug discovery process. These methods can be used to rationally design novel analogues of this compound with optimized properties before committing resources to their chemical synthesis.

Key computational approaches include:

Molecular Docking: If a biological target is identified (e.g., through proteomics), docking simulations can predict how different chromanone analogues bind to the target's active site. This information can guide the design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): A statistical method that correlates variations in the chemical structure of compounds with changes in their biological activity. A QSAR model for a series of chromanone analogues can predict the activity of unsynthesized compounds.

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" can then be used as a template to design novel molecules that retain these key features.

By combining these computational techniques with the synthetic methods described earlier, researchers can engage in an iterative cycle of design, synthesis, and testing to rapidly optimize the chromanone scaffold and develop next-generation compounds with superior therapeutic potential.

Q & A

Q. Key reagents :

| Reagent | Role | Example Source |

|---|---|---|

| KOH | Base catalyst | |

| Methyl iodide | Methylation agent | |

| Methylmagnesium iodide | Grignard reagent |

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- 1H and 13C NMR : To confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

- X-ray crystallography : Resolves crystal packing and absolute configuration. The fused pyran ring in chromanones typically adopts an envelope conformation with puckering parameters (Q, θ, φ) validated via single-crystal studies .

- GC-MS/HRMS : Verifies molecular weight and fragmentation patterns. For instance, a molecular ion peak at m/z 440.44 corresponds to C₂₇H₂₀O₆ derivatives .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions often arise from overlapping signals or polymorphism. Mitigation strategies include:

- Multi-technique validation : Cross-check NMR data with X-ray crystallography (e.g., dihedral angles between aromatic rings in chromanones should align with computational models) .

- Dynamic NMR : Resolves conformational equilibria in solution, such as rotational barriers around methoxy groups .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to identify misassignments .

Example : In 2-(4-Chlorophenyl)-6-methoxychroman-4-one, weak C–H···O hydrogen bonds observed in X-ray data clarified discrepancies in NOESY correlations .

Advanced: What structure-activity relationships (SARs) have been identified for chromanone derivatives like this compound?

Answer:

Key SAR insights from related compounds:

- Methoxy positioning : 7-Methoxy groups enhance bioactivity (e.g., antiviral properties) by increasing electron density on the chromanone ring .

- Methyl substitution : 2,2-Dimethyl groups improve metabolic stability by sterically shielding the chromanone core from oxidation .

- Phenyl substituents : 4-Chlorophenyl or 4-methoxyphenyl groups at C2/C3 enhance binding to targets like estrogen receptors .

Q. Table: Bioactivity of Analogous Chromanones

| Compound | Substitution | Activity | Reference |

|---|---|---|---|

| Sakuranetin | 5,7-Dihydroxy-4'-methoxy | Antifungal | |

| Ormeloxifene | 7-Methoxy-2,2-dimethyl-3-phenyl | SERM* | |

| *SERM: Selective Estrogen Receptor Modulator |

Advanced: How can synthetic yields of this compound be optimized?

Answer:

- Catalyst screening : Ruthenium-based catalysts (e.g., RuCl3) in 1,4-dioxane at 120°C improve yields (up to 90%) by facilitating C–O bond formation .

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates during recrystallization .

- Temperature control : Slow cooling during crystallization minimizes impurities. For example, single crystals of 2-(4-Chlorophenyl)-6-methoxychroman-4-one were grown via slow evaporation from DMF .

Q. Optimized Protocol :

React 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-substituted benzaldehyde in ethanol/KOH (5–10°C, 24 h).

Methylate intermediates with methyl iodide/K2CO3 in acetone.

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) .

Advanced: What computational methods are used to predict the physicochemical properties of this compound?

Answer:

- LogP calculation : Tools like XLOGP3 and iLOGP predict lipophilicity (e.g., LogP ~3.49 for trimethoxy derivatives), critical for drug-likeness assessments .

- TPSA (Topological Polar Surface Area) : Values <90 Ų indicate good membrane permeability .

- ADMET profiling : Software like SwissADME evaluates CYP450 inhibition and bioavailability. For instance, chromanones with >8 H-bond donors show low GI absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.